

ZM241385 and its effect on glutamate release

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Compound of Interest		
Compound Name:	ZM241385	
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An In-Depth Technical Guide to ZM241385 and its Effect on Glutamate Release

Introduction

ZM241385, chemically known as 4-(2-[7-Amino-2-(2-furyl)[1][2][3]triazolo[2,3-a][1][4][5]triazin-5-ylamino]ethyl)phenol, is a potent and highly selective non-xanthine antagonist of the adenosine A2A receptor.[5][6] Its high affinity and selectivity have established it as a critical pharmacological tool in neuroscience research.[3][7] Adenosine A2A receptors are key modulators of neurotransmission, and their antagonism by compounds like **ZM241385** has profound implications for controlling the release of various neurotransmitters, most notably glutamate.

This technical guide provides a comprehensive overview of the effects of **ZM241385** on glutamate release, targeting an audience of researchers, scientists, and professionals in drug development. The document details the underlying mechanisms of action, summarizes quantitative data from key studies, outlines experimental protocols, and illustrates critical pathways and workflows through diagrams.

Core Mechanism of Action: A2A Receptor Antagonism

The primary mechanism by which **ZM241385** influences glutamate release is through its direct antagonism of the adenosine A2A receptor. In the central nervous system, particularly in regions like the striatum and hippocampus, A2A receptors are located on glutamatergic terminals.[1] Under various physiological and pathological conditions, such as ischemia,





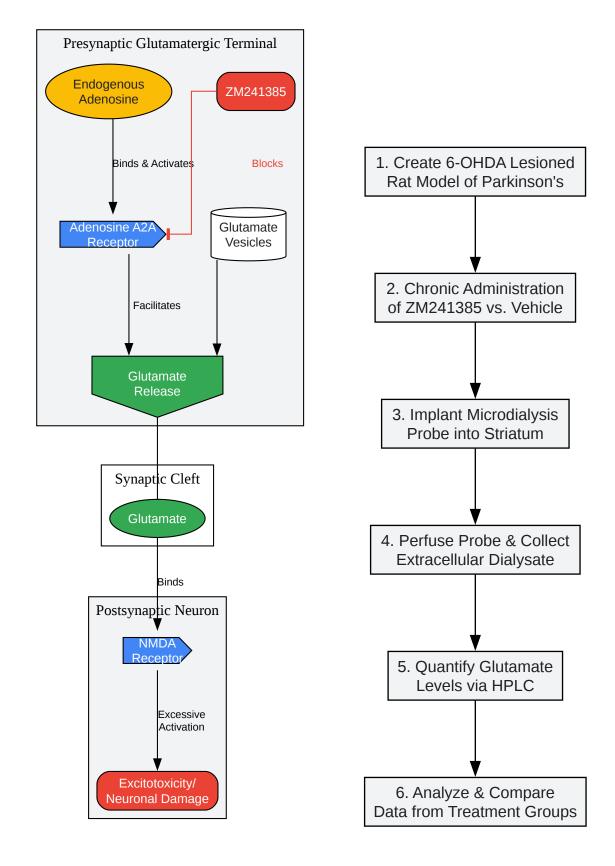


endogenous adenosine levels rise. This adenosine binds to presynaptic A2A receptors, initiating a signaling cascade that facilitates the release of glutamate.[1]

This facilitation of glutamate release can be neuroprotective or excitotoxic depending on the context. In pathological states like stroke or neurodegenerative diseases, excessive A2A receptor activation leads to an overabundance of extracellular glutamate, triggering excitotoxic cell death.[1]

ZM241385 competitively binds to the A2A receptor, blocking the action of endogenous adenosine. This blockade prevents the facilitatory effect on glutamate release, thereby reducing glutamate outflow from neurons and glial cells.[1] This reduction in excitotoxic damage is considered a major component of the neuroprotective effects observed with A2A receptor antagonists.[1][6]





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